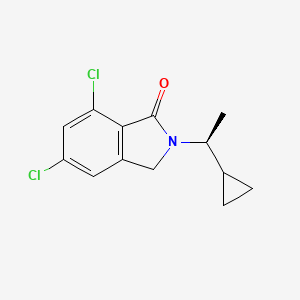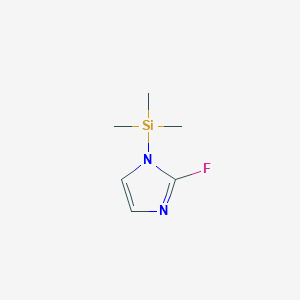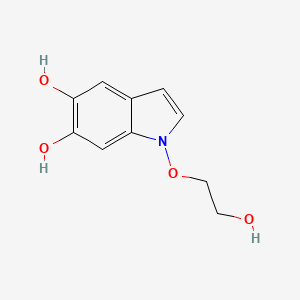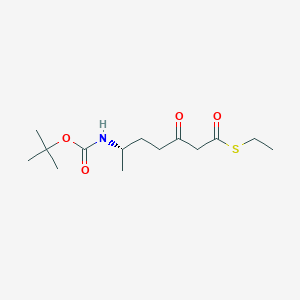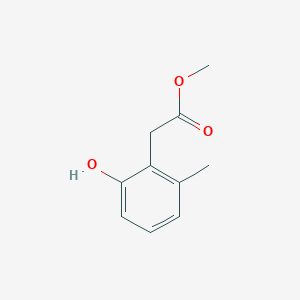![molecular formula C67H47O4P B12946726 1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12946726.png)
1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural properties It features a combination of fluorenyl and biphenyl groups, which contribute to its stability and reactivity
Preparation Methods
The synthesis of 1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves multiple steps. One common method includes the condensation reaction of 9-fluorenone with phenol under acidic conditions . The reaction is typically catalyzed by bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups, which enhance the reaction rate and selectivity . The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings. Common reagents include halogens and nitrating agents.
Scientific Research Applications
1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several applications in scientific research:
Materials Science: It is used in the development of high-performance polymers and resins due to its thermal stability and mechanical properties.
Chemistry: The compound serves as a precursor for the synthesis of various organic molecules and catalysts.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The hydroxyl and phosphocine groups play a crucial role in binding to specific sites on target molecules, facilitating various biochemical reactions. The pathways involved include signal transduction and metabolic processes, which are essential for its biological activity.
Comparison with Similar Compounds
Similar compounds include:
9,9-bis(4-hydroxyphenyl) fluorene: Known for its use in epoxy resins and polycarbonates.
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(9H-fluoren-9-ol): Utilized in the synthesis of high-performance materials.
Compared to these compounds, 1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide offers unique structural features that enhance its reactivity and stability, making it a valuable compound for advanced research applications.
Properties
Molecular Formula |
C67H47O4P |
|---|---|
Molecular Weight |
947.1 g/mol |
IUPAC Name |
1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C67H47O4P/c68-72(69)70-63-51(49-29-17-33-57-59(49)53-27-13-15-31-55(53)66(57,45-19-5-1-6-20-45)46-21-7-2-8-22-46)37-35-43-39-41-65(61(43)63)42-40-44-36-38-52(64(71-72)62(44)65)50-30-18-34-58-60(50)54-28-14-16-32-56(54)67(58,47-23-9-3-10-24-47)48-25-11-4-12-26-48/h1-38H,39-42H2,(H,68,69) |
InChI Key |
NQPLTHOOCJNRII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=C6C7=CC=CC=C7C(C6=CC=C5)(C8=CC=CC=C8)C9=CC=CC=C9)OP(=O)(OC2=C(C=CC1=C32)C1=C2C3=CC=CC=C3C(C2=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12946649.png)

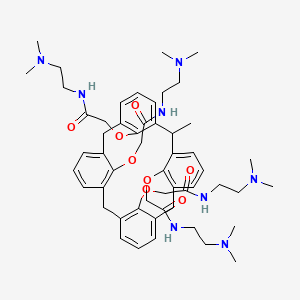
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B12946683.png)
![N-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propyl}acetamide](/img/structure/B12946687.png)
![2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol](/img/structure/B12946689.png)
![Dispiro[2.0.2.1]heptan-7-amine](/img/structure/B12946697.png)

